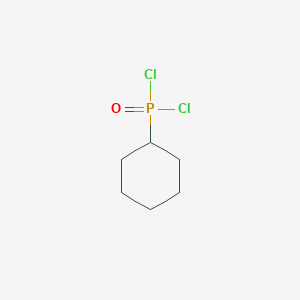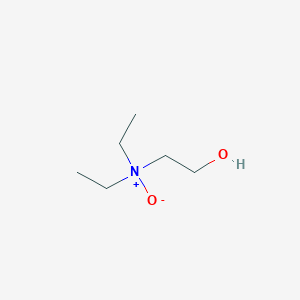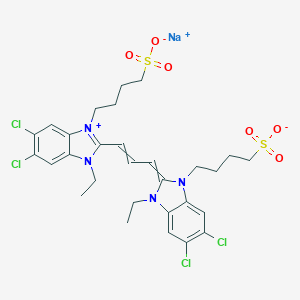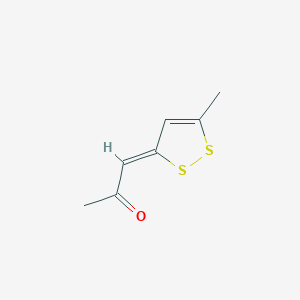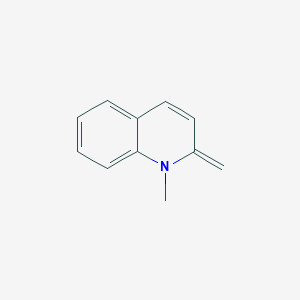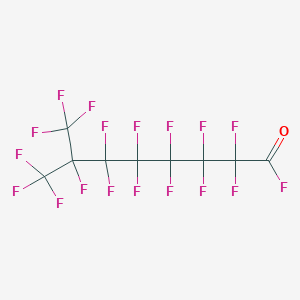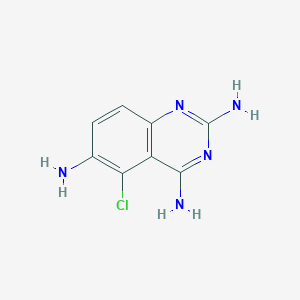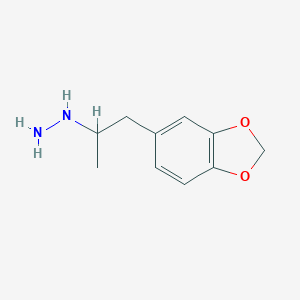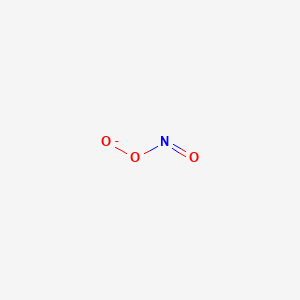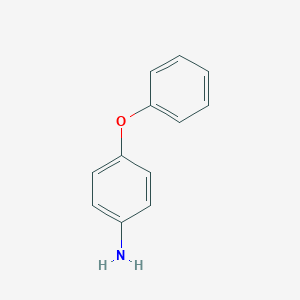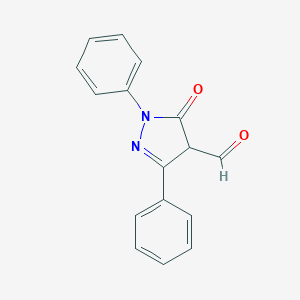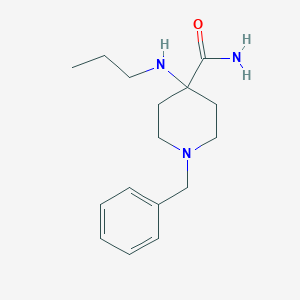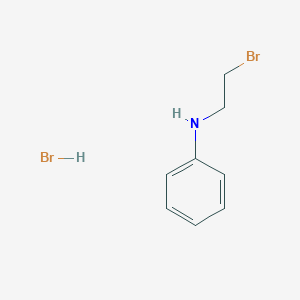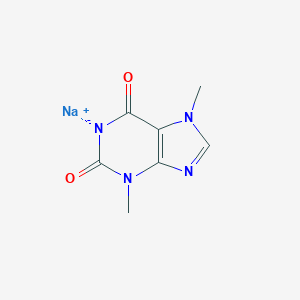
3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt, commonly known as the sodium salt of theobromine, is a derivative of theobromine. Theobromine is a naturally occurring alkaloid found in cocoa beans and is known for its stimulant effects similar to caffeine. It is a white crystalline powder with a bitter taste and is slightly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions: Theobromine can be synthesized from xanthine through methylation. The process involves the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then converted to its sodium salt by reacting with sodium hydroxide .
Industrial Production Methods: Industrially, theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extracted theobromine is purified and converted to its sodium salt by reacting with sodium hydroxide .
Types of Reactions:
Oxidation: Theobromine can undergo oxidation reactions to form various derivatives.
Reduction: Reduction of theobromine can lead to the formation of dihydrotheobromine.
Substitution: Theobromine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Theobromine can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction can yield dihydrotheobromine.
Substitution: Halogenated derivatives such as 3,7-dimethyl-1H-purine-2,6-dione.
科学研究应用
3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt has various applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments.
Biology: Theobromine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its cardiovascular effects, including its ability to dilate blood vessels and act as a diuretic.
Industry: Theobromine is used as a bittering agent in food products and pharmaceuticals.
作用机制
Theobromine exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the cardiovascular system. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): Similar stimulant effects but more potent.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.
Uniqueness: Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause jitteriness or insomnia. Additionally, theobromine’s vasodilatory and diuretic properties make it useful in specific medical applications .
属性
IUPAC Name |
sodium;3,7-dimethylpurin-1-ide-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPKSFNBCNLER-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)[N-]C(=O)N2C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-59-9 |
Source


|
| Record name | Theobromine, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
